4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one

Pharmaceutical Analysis Metabolite Identification HPLC Method Development

This is the definitive haloperidol metabolite (reduced haloperidol) reference standard, critical for validated HPLC impurity profiling in QC labs. Its unique 4-(4-chlorophenyl)-4-hydroxypiperidin-2-one scaffold is the irreplaceable starting material for synthesizing analgesic leads and CCR5 antagonists. Unlike generic piperidinones, only this substitution pattern ensures compliance with regulatory method validation. Procure to secure your analytical and medicinal chemistry supply chain with batch-traceable purity.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
CAS No. 93839-13-5
Cat. No. B12668285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one
CAS93839-13-5
Molecular FormulaC11H12ClNO2
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC1(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C11H12ClNO2/c12-9-3-1-8(2-4-9)11(15)5-6-13-10(14)7-11/h1-4,15H,5-7H2,(H,13,14)
InChIKeyFOZDUEGEXJAZGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one (CAS 93839-13-5) for Pharmaceutical Reference Standard and Metabolite Research Procurement


4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one (CAS 93839-13-5) is a synthetic piperidinone derivative characterized by a 4-chlorophenyl and a hydroxyl group at the 4-position of the piperidine ring . It is primarily recognized as a key metabolite of the antipsychotic drug haloperidol, formed via reduction of the carbonyl group [1]. The compound is a versatile intermediate for synthesizing various pharmacologically active piperidine derivatives, including potential analgesics and CCR5 antagonists [2].

Why Generic 4-Hydroxypiperidin-2-one Analogs Cannot Substitute for 4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one in Critical Applications


The unique 4-(4-chlorophenyl) substitution on the 4-hydroxypiperidin-2-one core of CAS 93839-13-5 imparts distinct physicochemical and biological properties that are not replicated by other piperidinone analogs. This specific substitution pattern is critical for its defined role as a haloperidol metabolite and its utility as a reference standard in impurity profiling [1]. In contrast, alternative piperidinone derivatives lacking this aryl group or possessing different substituents exhibit divergent metabolic pathways and biological activities, precluding their use as direct substitutes in validated analytical methods [2]. Furthermore, this compound serves as a specific scaffold for synthesizing 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with reported analgesic and hypotensive activities, where any alteration to the 4-chlorophenyl moiety would constitute a different chemical series with unknown pharmacological profiles [3].

Quantitative Differentiation of 4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one (CAS 93839-13-5) from Closest Analogs


Unique Identity as a Haloperidol Metabolite Validated by Defined HPLC Detection Limits

In the metabolic pathway of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidin-2-one (referred to as CPHP) is a distinct metabolite. A validated HPLC method specifically quantifies this compound with a detection limit of 1 nmol/ml at 220 nm, differentiating it from other metabolites like reduced haloperidol (RHAL) and haloperidol N-oxide (HNO) [1]. This analytical specificity is crucial for precise metabolic studies.

Pharmaceutical Analysis Metabolite Identification HPLC Method Development

Defined Physicochemical Properties Differentiate from Non-Chlorinated and De-hydroxylated Analogs

The compound has a well-defined molecular weight of 225.67 g/mol and a boiling point of 457.7°C at 760 mmHg . These properties are a direct result of its specific molecular formula (C11H12ClNO2) and differ from closely related compounds such as 4-(4-chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7), which has a molecular weight of 211.69 g/mol due to the absence of the 2-keto group .

Physicochemical Characterization Compound Identification Quality Control

Demonstrated Analgesic Activity for N-Substituted Derivatives, Indicating Scaffold Value

N-substituted derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine, which can be synthesized from the 4-(4-chlorophenyl)-4-hydroxypiperidin-2-one scaffold, exhibited significant analgesic activity in male Wistar rats at a dose of 50 mg/kg (i.m.) in a tail-flick test, with pethidine as a reference drug [1]. While the unsubstituted parent compound may have different activity, this data demonstrates the value of the 4-(4-chlorophenyl)-4-hydroxypiperidine core for generating bioactive molecules.

Analgesic Drug Discovery Piperidine Derivatives Pharmacological Screening

Identification as a CYP3A4-Mediated Metabolite Distinguishes its Metabolic Origin from Other Haloperidol Metabolites

The formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a compound directly related to 4-(4-chlorophenyl)-4-hydroxypiperidin-2-one, is specifically mediated by the cytochrome P450 enzyme CYP3A4 in humans [1]. This is a distinct pathway from other haloperidol metabolites like reduced haloperidol, which is primarily formed by carbonyl reductase.

Drug Metabolism CYP3A4 In Vivo Metabolism

Optimal Application Scenarios for Procuring 4-(4-Chlorophenyl)-4-hydroxypiperidin-2-one (CAS 93839-13-5)


Pharmaceutical Reference Standard for Haloperidol Impurity Profiling

This compound is ideally suited for use as a certified reference standard in pharmaceutical quality control (QC) laboratories. Its unique role as a specific haloperidol metabolite, with validated HPLC methods available for its detection and quantification, makes it essential for developing and validating analytical methods for impurity profiling in haloperidol drug substance and drug product [1]. Procurement ensures compliance with regulatory requirements for method validation and batch release testing.

Starting Material for the Synthesis of 4-(4′-Chlorophenyl)-4-hydroxypiperidine Derivatives

Research groups focusing on the discovery of novel analgesics or other CNS-active agents should procure this compound as a key starting material. Its core structure is the basis for synthesizing a series of N-substituted derivatives that have demonstrated significant analgesic activity in preclinical models [2]. The ability to reliably source the correct scaffold is critical for maintaining consistency in medicinal chemistry campaigns.

In Vitro and In Vivo Metabolism Studies of Haloperidol

This compound is an essential reference for academic and industrial laboratories conducting drug metabolism and pharmacokinetics (DMPK) studies on haloperidol. Its identification as a CYP3A4-mediated metabolite provides a specific endpoint for studying enzyme activity and potential drug-drug interactions [3]. Procurement is necessary for authenticating this metabolite in complex biological matrices.

Quality Control in Chemical Synthesis and Intermediate Production

Chemical manufacturers producing 4-(4-chlorophenyl)-4-hydroxypiperidine or related compounds require this specific piperidinone for use as an intermediate or for analytical reference. Its well-defined physicochemical properties allow for precise monitoring of reaction progress and purity assessment, ensuring the final product meets stringent specifications .

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